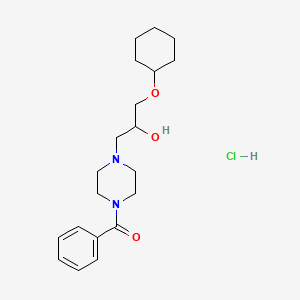![molecular formula C21H17ClN2O2 B5202530 2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
2-chloro-5-[(diphenylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(diphenylacetyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DPA-714, belongs to the family of benzamides and has been found to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 2-chloro-5-[(diphenylacetyl)amino]benzamide is through its binding to the translocator protein 18 kDa (TSPO). This binding has been found to modulate the immune response and reduce inflammation. The exact mechanism of this modulation is still under investigation, but it is thought to involve the regulation of cytokine production and the activation of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-[(diphenylacetyl)amino]benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that 2-chloro-5-[(diphenylacetyl)amino]benzamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2-chloro-5-[(diphenylacetyl)amino]benzamide can reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-5-[(diphenylacetyl)amino]benzamide in lab experiments include its specificity for TSPO and its ability to modulate the immune response. However, one limitation is that it is not yet fully understood how 2-chloro-5-[(diphenylacetyl)amino]benzamide modulates the immune response and reduces inflammation. Additionally, the use of 2-chloro-5-[(diphenylacetyl)amino]benzamide in animal models may not fully reflect the effects in humans.
Future Directions
There are many future directions for research on 2-chloro-5-[(diphenylacetyl)amino]benzamide. One area of interest is in the development of more specific TSPO ligands that can selectively target different cell types. Another area of interest is in the use of 2-chloro-5-[(diphenylacetyl)amino]benzamide in clinical trials for neurodegenerative diseases. Additionally, the mechanism of action of 2-chloro-5-[(diphenylacetyl)amino]benzamide needs to be further elucidated to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-chloro-5-[(diphenylacetyl)amino]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with iron powder to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-chloro-5-[(diphenylacetyl)amino]benzamide.
Scientific Research Applications
2-chloro-5-[(diphenylacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroinflammation. 2-chloro-5-[(diphenylacetyl)amino]benzamide has been found to bind specifically to the translocator protein 18 kDa (TSPO) which is upregulated in activated microglia and astrocytes. This binding ability has made 2-chloro-5-[(diphenylacetyl)amino]benzamide a valuable tool in the study of neuroinflammation and neurodegenerative diseases.
properties
IUPAC Name |
2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-18-12-11-16(13-17(18)20(23)25)24-21(26)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUCTFGTNYVAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5582103 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)
